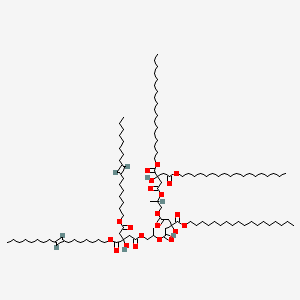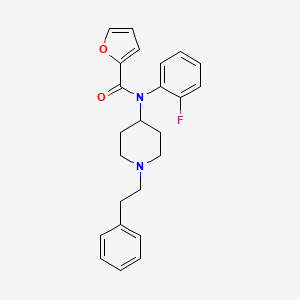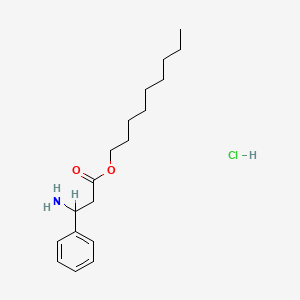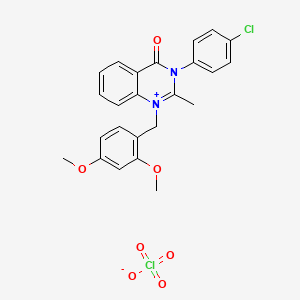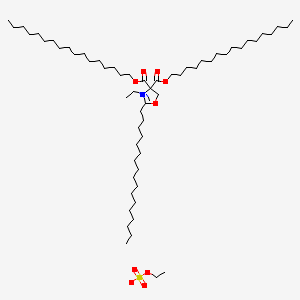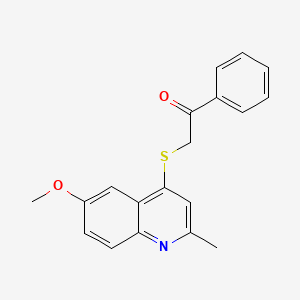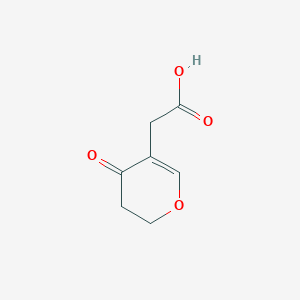
Deoxypatulinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxypatulinic acid is a chemical compound with the molecular formula C₇H₈O₄. It is a derivative of patulin, a mycotoxin produced by various species of fungi. This compound is known for its role in reducing the toxicity of patulin, making it a compound of interest in food safety and mycotoxin research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxypatulinic acid can be synthesized through the degradation of patulin by microorganisms or biodegradation enzymes. For example, certain strains of filamentous fungi, such as Acremonium sp. TUSMM1, have been shown to transform patulin into this compound . The reaction conditions typically involve culturing the fungi in a medium containing patulin and allowing the transformation to occur over time.
Industrial Production Methods: the use of microbial degradation for large-scale production could be explored, given the successful transformation of patulin by specific fungal strains .
Chemical Reactions Analysis
Types of Reactions: Deoxypatulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the target products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions could produce reduced forms of the compound .
Scientific Research Applications
Deoxypatulinic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its reactivity and potential as a building block for more complex molecules. In biology, this compound is investigated for its role in reducing the toxicity of patulin, making it relevant in food safety research . In medicine, the compound’s potential therapeutic effects are explored, although more research is needed to fully understand its benefits. In the industry, this compound could be used in the development of safer food processing methods to mitigate patulin contamination .
Mechanism of Action
The mechanism of action of deoxypatulinic acid involves its interaction with patulin, leading to the reduction of patulin’s toxicity. The compound likely acts by transforming patulin into less toxic derivatives, such as this compound itself. This transformation reduces the harmful effects of patulin on biological systems .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to deoxypatulinic acid include patulin, ascladiol, and hydroascladiol. These compounds share structural similarities and are related to the degradation products of patulin .
Uniqueness: this compound is unique in its ability to reduce the toxicity of patulin, making it a valuable compound in food safety research. Its specific transformation pathway and the resulting reduction in toxicity distinguish it from other related compounds .
Properties
CAS No. |
39115-30-5 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-(4-oxo-2,3-dihydropyran-5-yl)acetic acid |
InChI |
InChI=1S/C7H8O4/c8-6-1-2-11-4-5(6)3-7(9)10/h4H,1-3H2,(H,9,10) |
InChI Key |
NDEBBGKFXQDNLC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC=C(C1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
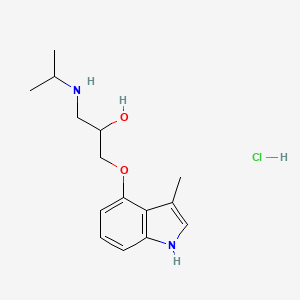
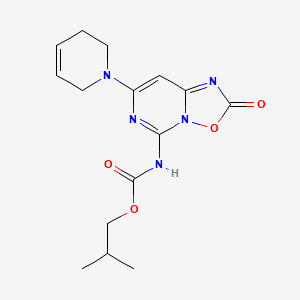
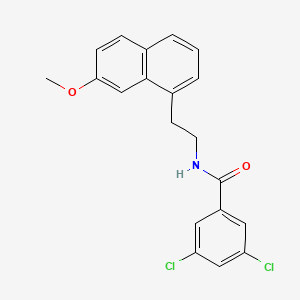
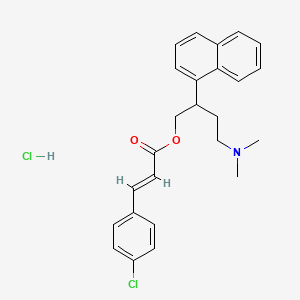

![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
